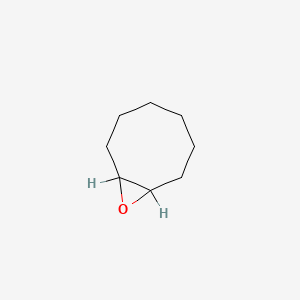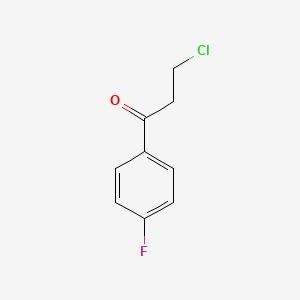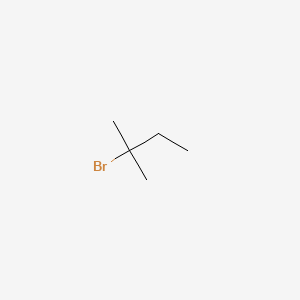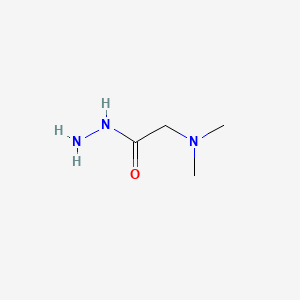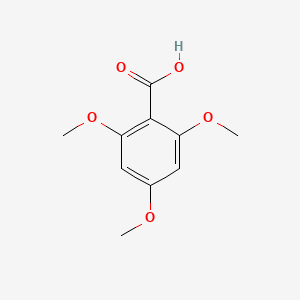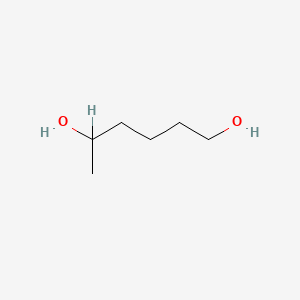
1,5-Hexanediol
Vue d'ensemble
Description
1,5-Hexanediol is an organic compound with the formula CH3CH(OH)(CH2)4OH. It is a colorless viscous liquid that is used in the manufacture of polyesters and polyurethanes . It belongs to a class of compounds known as higher molecular glycols .
Synthesis Analysis
1,5-Hexanediol can be synthesized from hemicellulose and cellulose. Catalytic strategies have been developed for the synthesis of 1,5-pentanediol (PDO) with a 69% yield from hemicellulose and the synthesis of 1,6-hexanediol (HDO) with a 28% yield from cellulose . Another method involves the one-pot production of 1,5-pentanediol from furfural using tailored hydrotalcite-based catalysts .Molecular Structure Analysis
The molecular structure of 1,5-Hexanediol consists of a six-carbon chain with hydroxyl groups attached to the first and fifth carbons .Chemical Reactions Analysis
As 1,5-Hexanediol contains hydroxyl groups, it undergoes typical chemical reactions of alcohols such as dehydration, substitution, and esterification . Surface tension and binding constants have been studied for 1,5-hexanediol .Physical And Chemical Properties Analysis
1,5-Hexanediol has a molecular weight of 118.17 and a linear formula of CH3CH(OH)(CH2)4OH . It has a refractive index of 1.451 and a boiling point of 89-91 °C at 0.5 mmHg. The density of 1,5-Hexanediol is 0.981 g/mL at 25 °C .Applications De Recherche Scientifique
1. Catalytic Hydroconversion of Biomass to Diols
- Application Summary: 1,5-Hexanediol is a significant class of monomers in the polyester industry. The catalytic conversion of biomass to valuable diols, such as 1,5-Hexanediol, has received extensive research attention in the field of biomass conversion. This is a crucial factor in determining the development of the polyester industry .
- Methods of Application: The hydroconversion of 5-Hydroxymethylfurfural (HMF), an important biomass-derived compound with a C6-furanic framework, into diols has the advantages of being simple to operate, inexpensive, environmentally friendly, safe, and reliable .
- Results or Outcomes: This method is regarded as a promising approach with significant industrialization potential. The review summarizes recent advances in diol formation, discusses the roles of catalysts in the hydroconversion process, highlights the reaction mechanisms associated with the specificities of each active center .
2. Microfabrication and Mechanobiology
- Application Summary: Hexanediol diacrylate (HDDA), a short, non-viscous polymer material that has been widely used in stereolithography, allows for short printing times and high resolution. It has been explored as a biocompatible material for culture of oligodendrocytes, which are increasingly relevant in the field of neuroscience and neurodegenerative disorders .
- Methods of Application: HDDA is used in Projection microstereolithography (PuSL), an additive manufacturing technique in which complex structures are built layer-by-layer from digital masks as photopolymers are crosslinked in situ with ultraviolet light .
- Results or Outcomes: The study developed a biocompatible, mechanically compliant and printable polymer system for biomedical research. This system is suitable for the culture of oligodendrocytes .
3. UV and EB Curable Industry
- Application Summary: 1,5-Pentanediol (1,5-PDO), a building block chemical used to produce coatings, adhesives, and plastics, can be synthesized from 1,5-Hexanediol. It is used to produce 1,5-pentanediol diacrylate (PDDA), a multifunctional acrylic monomer for use in UV and EB cure formulations .
- Methods of Application: Pyran has developed a novel process to manufacture renewable 1,5-PDO from furfural, a chemical derived from renewable hemicellulose (biomass) sources such as wood and crop wastes .
- Results or Outcomes: PDDA produced from 1,5-PDO could replace hexanediol diacrylate (HDDA), a widely used acrylic monomer in UV/EB cure formulations. The study found that PDDA produces nearly identical properties compared to HDDA in most formulations, with opportunities for improved performance in ink jet and adhesives formulations .
4. Biomolecular Condensates and 3D Chromatin Organization
- Application Summary: 1,6-Hexanediol has been used in research to study the time-dependent effect on biomolecular condensates and 3D chromatin organization .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
5. One-Pot Production of 1,5-Pentanediol from Furfural
- Application Summary: The one-pot production of a relevant chemical such as 1,5-pentanediol (1,5-PDO) from sustainable sources (furfural) is a key reaction to compete with existing fossil sources . This work provides new evidence on the influence of the starting reagent, the features of layered double hydrotalcite (LDH)-derived catalysts in the form of mixed metal oxides (MMO) and of reaction conditions on the productivity of 1,5-PDO under batch conditions .
- Methods of Application: Unlike reported studies, these results suggest the direct pathway through furfuryl alcohol intermediates, allowing the one-pot production from furfural at lower temperature than analogous systems . Productivity is maximized when Co 2+ species partially substitute Mg 2+ species in parent LDH, yielding promising pentanediol yields under mild reaction conditions .
- Results or Outcomes: MMOs containing Co 2+ sites show marked differences compared to analogous bivalent metals, which is here attributed to the position in which reaction intermediates such as furfuryl alcohol are adsorbed onto surface specie .
6. Enzymatic Polycondensation of 1,6-Hexanediol
- Application Summary: Among the various catalysts that can be used for polycondensation reactions, enzymes have been gaining interest for three decades, offering a green and eco-friendly platform towards the sustainable design of renewable polyesters . As a case study, we compare herein bulk and solution polycondensation of 1,6-hexanediol and diethyl adipate catalyzed by an immobilized lipase from Candida antarctica .
- Methods of Application: The influence of various parameters including time, temperature, enzyme loading, and vacuum was assessed in the frame of a two-step polymerization with the help of response surface methodology, a statistical technique that investigates relations between input and output variables .
- Results or Outcomes: Results in solution (diphenyl ether) and bulk conditions showed that a two-hour reaction time was enough to allow adequate oligomer growth for the first step conducted under atmospheric pressure at 100 °C . The number-average molecular weight ( Mn) achieved varied between 5000 and 12,000 g·mol −1 after a 24 h reaction and up to 18,500 g∙mol −1 after 48 h .
Safety And Hazards
Propriétés
IUPAC Name |
hexane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(8)4-2-3-5-7/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVGBIALRHLALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870799 | |
| Record name | Hexane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Hexanediol | |
CAS RN |
928-40-5 | |
| Record name | 1,5-Hexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane-1,5-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexane-1,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



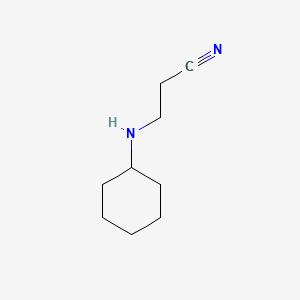
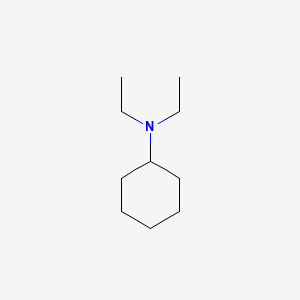
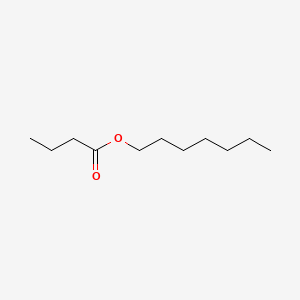
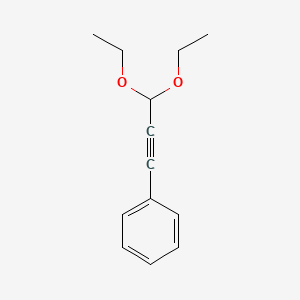
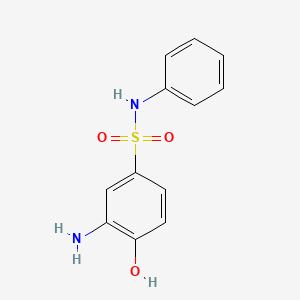
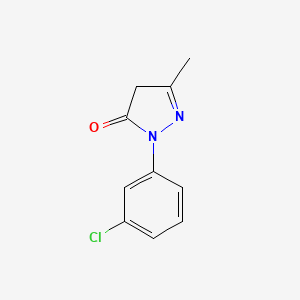
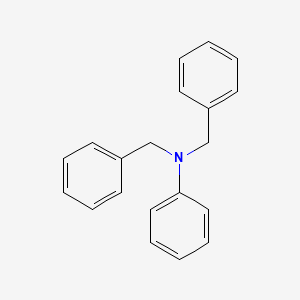
![N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B1582439.png)
